
(1S)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL: is a chiral compound with a specific stereochemistry at the first carbon atom. This compound is characterized by the presence of an amino group, a bromine atom, and a methyl group attached to a phenyl ring, along with a hydroxyl group on the second carbon of the propan-2-OL chain. Its unique structure makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL typically involves the following steps:
Bromination: The starting material, 3-methylphenyl, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromo-5-methylphenyl.
Amination: The brominated compound is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group.
Hydroxylation: The final step involves the hydroxylation of the propan-2-OL chain, which can be achieved using oxidizing agents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Reactors: These reactors allow for precise control of reaction conditions, leading to higher yields and purity.
Catalytic Processes: The use of catalysts such as palladium or platinum can enhance the efficiency of the bromination and amination steps.
Purification Techniques: Advanced purification methods like crystallization, distillation, and chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group in (1S)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromine atom or convert the hydroxyl group to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and osmium tetroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution Reagents: Sodium hydroxide, ammonia, and alkyl halides.
Major Products
Oxidation Products: Ketones and aldehydes.
Reduction Products: De-brominated compounds and alkanes.
Substitution Products: Hydroxylated, aminated, and alkylated derivatives.
Applications De Recherche Scientifique
Chemistry
Synthesis of Chiral Compounds: (1S)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL is used as a building block for the synthesis of various chiral compounds.
Catalysis: It serves as a ligand in asymmetric catalysis, aiding in the production of enantiomerically pure products.
Biology
Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Protein Interaction Studies: It is used to investigate interactions with proteins and other biomolecules.
Medicine
Pharmaceutical Development: this compound is explored for its therapeutic potential in treating various diseases.
Diagnostic Agents: It is used in the development of diagnostic agents for imaging and detection of biological targets.
Industry
Material Science: The compound is utilized in the synthesis of advanced materials with specific properties.
Agrochemicals: It is investigated for its potential use in the development of new agrochemicals.
Mécanisme D'action
The mechanism of action of (1S)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the bromine atom and hydroxyl group can participate in various non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL: The enantiomer of the compound with opposite stereochemistry.
1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL: A racemic mixture of both enantiomers.
1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL: A similar compound with a chlorine atom instead of bromine.
Uniqueness
Stereochemistry: The (1S) configuration imparts specific chiral properties that can influence its interaction with biological targets.
Functional Groups: The presence of both amino and hydroxyl groups allows for diverse chemical reactivity and biological activity.
Bromine Atom: The bromine atom can participate in unique interactions compared to other halogens, affecting the compound’s properties and applications.
Propriétés
Formule moléculaire |
C10H14BrNO |
|---|---|
Poids moléculaire |
244.13 g/mol |
Nom IUPAC |
(1S)-1-amino-1-(3-bromo-5-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14BrNO/c1-6-3-8(5-9(11)4-6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7?,10-/m1/s1 |
Clé InChI |
ZLXMOCDTXKUUNH-OMNKOJBGSA-N |
SMILES isomérique |
CC1=CC(=CC(=C1)Br)[C@@H](C(C)O)N |
SMILES canonique |
CC1=CC(=CC(=C1)Br)C(C(C)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


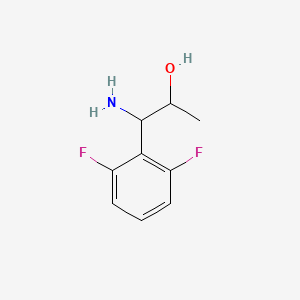
![(1R,4S,5S)-5-fluoro-2-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B13029736.png)

![Benzo[b]thiophene-4-carboximidamide](/img/structure/B13029756.png)
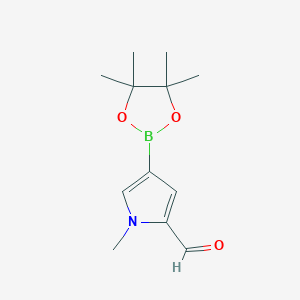
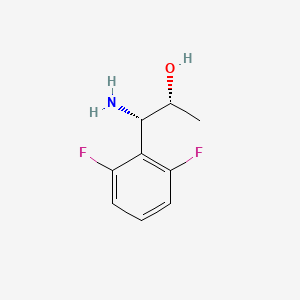
![4-Bromo-6-methyl-1H-pyrazolo[5,4-b]pyridin-3-amine](/img/structure/B13029783.png)
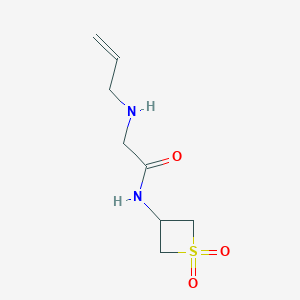
![Methyl 6-aminoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13029790.png)
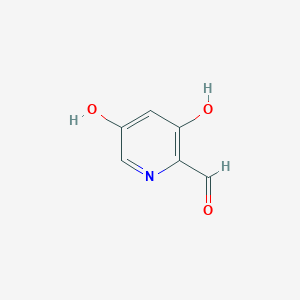
![4'-Methyl-[2,2'-bipyridin]-4-amine](/img/structure/B13029816.png)
![3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid](/img/structure/B13029822.png)
![3-Methylthieno[3,2-b]pyridin-7-amine](/img/structure/B13029824.png)
![6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B13029833.png)
